

Technical Guide: 2-Fluoro-3-nitrobenzonitrile

(CAS No. 1214328-20-7)

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Compound of Interest

Compound Name: 2-Fluoro-3-nitrobenzonitrile

Cat. No.: B036902

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **2-Fluoro-3-nitrobenzonitrile**, a key building block in medicinal chemistry and organic synthesis. This document outlines its chemical properties, synthesis, spectroscopic data, reactivity, and potential applications, with a focus on its role in drug discovery and development.

Chemical Identity and Physical Properties

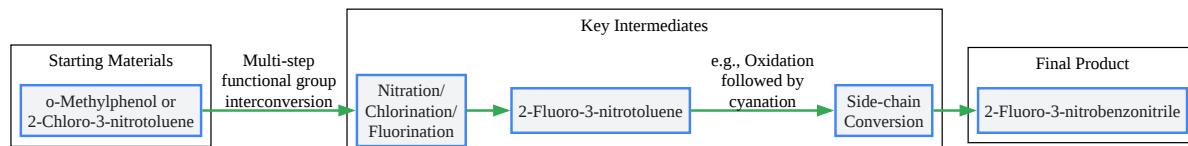
2-Fluoro-3-nitrobenzonitrile is a substituted aromatic compound containing fluoro, nitro, and cyano functional groups. These groups impart unique reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.

Property	Value	Reference
CAS Number	1214328-20-7	[1]
Molecular Formula	C ₇ H ₃ FN ₂ O ₂	[1]
Molecular Weight	166.11 g/mol	[1]
Appearance	Pale yellow solid	[1]
Boiling Point (Predicted)	269.5 ± 25.0 °C	[1]
Density (Predicted)	1.41 ± 0.1 g/cm ³	[1]
Storage	2-8°C, Sealed in dry conditions	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Fluoro-3-nitrobenzonitrile** is not readily available in the searched literature, a plausible synthetic route can be inferred from the synthesis of the closely related compound, 2-fluoro-3-nitrobenzoic acid. The synthesis likely involves a multi-step process starting from readily available precursors. A general conceptual workflow is presented below.

A potential synthetic pathway could start with o-methylphenol, which undergoes nitration to form 2-methyl-6-nitrophenol. Subsequent chlorination of the hydroxyl group yields 2-chloro-3-nitrotoluene, which can then be fluorinated to give 2-fluoro-3-nitrotoluene. The final step would be the conversion of the methyl group to a nitrile.^[2] Another approach could involve the oxidation of 2-chloro-3-nitrotoluene to 2-chloro-3-nitrobenzaldehyde, followed by a chlorine-fluorine exchange reaction to yield 2-fluoro-3-nitrobenzaldehyde, and subsequent conversion to the nitrile.^[3]

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Caption: Conceptual workflow for the synthesis of **2-Fluoro-3-nitrobenzonitrile**.

Spectroscopic Data

Detailed spectroscopic data for **2-Fluoro-3-nitrobenzonitrile** is not widely published. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated.

Spectroscopic Data	Expected Characteristics
¹ H NMR	Aromatic protons would appear as complex multiplets in the downfield region, with coupling constants influenced by both the fluorine and nitro groups.
¹³ C NMR	The spectrum would show distinct signals for the seven carbon atoms, with the carbon attached to the fluorine exhibiting a characteristic large one-bond C-F coupling constant. The carbons attached to the nitro and cyano groups would also be significantly shifted.
IR Spectroscopy	Characteristic absorption bands would be observed for the C≡N stretch (around 2230 cm^{-1}), asymmetric and symmetric NO_2 stretches (around 1530 and 1350 cm^{-1} respectively), and the C-F stretch.
Mass Spectrometry	The molecular ion peak (M^+) would be observed at m/z 166. Fragmentation patterns would likely involve the loss of NO_2 , CN, and F radicals or neutral molecules like NO.

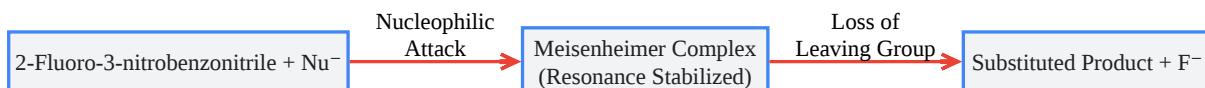
Chemical Reactivity

The reactivity of **2-Fluoro-3-nitrobenzonitrile** is dictated by the interplay of its three functional groups on the aromatic ring. The electron-withdrawing nature of the nitro and cyano groups significantly activates the benzene ring towards nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$).

Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$)

The fluorine atom is a good leaving group in $\text{S}_{\text{n}}\text{Ar}$ reactions, especially when activated by ortho and para electron-withdrawing groups.^[4] In **2-Fluoro-3-nitrobenzonitrile**, the nitro group is ortho to the fluorine, and the cyano group is meta. This arrangement strongly activates the fluorine for displacement by various nucleophiles such as amines, alkoxides, and thiolates. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized

Meisenheimer complex.[5] The ortho-nitro group is particularly effective at stabilizing the negative charge developed in this intermediate.[6]



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Caption: General mechanism for the S_nAr reaction of **2-Fluoro-3-nitrobenzonitrile**.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like iron in acidic media. This transformation provides a route to 2-fluoro-3-aminobenzonitrile, a valuable intermediate for the synthesis of heterocyclic compounds.

Cycloaddition Reactions

While specific examples for **2-Fluoro-3-nitrobenzonitrile** are not documented, the electron-deficient nature of the aromatic ring could potentially allow it to participate in certain cycloaddition reactions. The nitrile group can also undergo [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form heterocyclic systems.[7][8][9][10]

Applications in Drug Discovery

Fluorinated building blocks are of significant interest in drug discovery due to the unique properties that fluorine imparts to molecules, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability.[11] **2-Fluoro-3-nitrobenzonitrile**, with its multiple functional handles, serves as a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds.

The related compound, 2-fluoro-3-nitrobenzoic acid, is a key intermediate in the synthesis of various pharmaceuticals, including BRAF inhibitors for cancer therapy.[12] This suggests that **2-Fluoro-3-nitrobenzonitrile** could similarly be a crucial precursor for novel therapeutic agents. Its ability to undergo S_nAr reactions allows for the facile introduction of diverse

functionalities, enabling the exploration of structure-activity relationships in drug design. The resulting substituted benzonitriles can be further elaborated into more complex heterocyclic structures, which are prevalent in many drug molecules.

Safety and Handling

A specific safety data sheet for **2-Fluoro-3-nitrobenzonitrile** is not provided in the search results. However, based on the data for structurally similar compounds like 2-fluoro-5-nitrobenzonitrile and other fluorinated nitroaromatics, it should be handled with care.^{[13][14]} It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

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